molecular formula C9H14O B14183163 [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol CAS No. 918403-64-2

[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol

Cat. No.: B14183163
CAS No.: 918403-64-2
M. Wt: 138.21 g/mol
InChI Key: LMFJILGLMCFNOP-UHFFFAOYSA-N
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Description

[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol: is a chemical compound with a unique structure that combines a cyclopentene ring with a prop-1-en-2-yl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol typically involves the cyclization of alkenes and the addition of carbonyl compounds. One common method is the cyclization of a suitable diene with a carbonyl compound under acidic or basic conditions . Another approach involves the esterification of cyclopentenone derivatives with alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

918403-64-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2-prop-1-en-2-ylcyclopenten-1-yl)methanol

InChI

InChI=1S/C9H14O/c1-7(2)9-5-3-4-8(9)6-10/h10H,1,3-6H2,2H3

InChI Key

LMFJILGLMCFNOP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(CCC1)CO

Origin of Product

United States

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